2-(Cyclopropylmethoxy)-3-iodopyridine is a chemical compound with the molecular formula CHINO and a molecular weight of approximately 275.09 g/mol. It features a pyridine ring substituted with an iodine atom and a cyclopropylmethoxy group. This unique structure imparts distinct chemical properties, making it relevant in various scientific fields, particularly medicinal chemistry and organic synthesis.
The compound is primarily synthesized through several methods involving nucleophilic substitution reactions and palladium-catalyzed cross-coupling techniques. Its applications span medicinal chemistry, organic synthesis, and material science, where it serves as a building block for more complex molecules and potential therapeutic agents.
2-(Cyclopropylmethoxy)-3-iodopyridine is classified as a heterocyclic compound due to its pyridine ring structure. It is also categorized under organo-iodine compounds, which are known for their reactivity in substitution reactions and potential biological activities.
The synthesis of 2-(Cyclopropylmethoxy)-3-iodopyridine typically involves the following steps:
The industrial production of 2-(Cyclopropylmethoxy)-3-iodopyridine may utilize continuous flow reactors and automated synthesis platforms to optimize yield and purity. Advanced purification techniques such as chromatography are often employed to isolate the final product efficiently.
2-(Cyclopropylmethoxy)-3-iodopyridine consists of:
The compound's structural data includes:
2-(Cyclopropylmethoxy)-3-iodopyridine can undergo various chemical reactions:
The reactivity of 2-(Cyclopropylmethoxy)-3-iodopyridine is influenced by its functional groups, particularly the iodine atom, which can engage in halogen bonding interactions that enhance its reactivity in various synthetic pathways.
The mechanism of action for 2-(Cyclopropylmethoxy)-3-iodopyridine is context-dependent, particularly in medicinal chemistry applications. It may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions facilitated by its cyclopropylmethoxy group and iodine atom. Notably, it has been studied for its potential as an inhibitor of calcium/calmodulin-dependent protein kinase kinase 2 (CAMKK2), implicating its relevance in cancer research and metabolic disorders.
Key chemical properties include:
Relevant data regarding stability, handling precautions, and safety measures should be followed based on similar halogenated compounds.
2-(Cyclopropylmethoxy)-3-iodopyridine has several scientific uses:
This compound's diverse applications highlight its significance in advancing research across multiple scientific disciplines.
Transition metal catalysis enables precise C–O bond formation between halogenated pyridines and cyclopropylmethyl precursors. Palladium-based systems demonstrate exceptional efficacy for this transformation, particularly when employing aryl halide substrates. As evidenced in Hiyama cross-coupling methodologies, Pd(OAc)₂/XPhos catalytic systems achieve >90% conversion in model reactions between iodopyridines and organosilicon reagents under mild conditions (60–90°C) [6]. The electron-deficient nature of the pyridine ring facilitates oxidative addition of the C–I bond to Pd(0), while the silicon moiety in cyclopropylmethyl silanes enables smooth transmetalation. Nickel catalysis offers a cost-effective alternative, with NiCl₂·glyme demonstrating moderate activity (45–65% yield) in coupling reactions between 3-iodopyridin-4-amines and alkoxy precursors, though requiring higher temperatures (100–120°C) [3]. The iodine atom's strategic placement at the 3-position proves critical, as its ortho-directing effect facilitates oxidative addition kinetics and subsequent ligand exchange.
Table 1: Catalytic Systems for Iodopyridine Functionalization
Catalyst System | Ligand | Temperature (°C) | Yield Range | Key Reference |
---|---|---|---|---|
Pd(OAc)₂ | XPhos | 60–90 | 85–98% | [6] |
Pd(OAc)₂ | DABCO | 80 | 20–100% | [6] |
NiCl₂·glyme | dtbbpy | 100–120 | 45–65% | [4] |
Ni(0) | 4,4′-dOMe-bpy | Ambient | 76–91%* | [4] |
*Decarboxylative coupling conditions
The cyclopropylmethoxy group installation employs nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed etherification. SNAr protocols leverage the enhanced electrophilicity at the C2 position of 2,3-diiodopyridine or 2-chloro-3-iodopyridine when activated by electron-withdrawing groups. Potassium carbonate in dimethylacetamide (DMAc) facilitates reaction between 3-iodopyridin-2-ol and cyclopropylmethyl bromide at 80°C, achieving 70–75% isolated yield after 12 hours [2]. Advanced methodologies adapt conditions from structurally analogous systems: Cyclopentyloxy installation on 3-iodopyridine utilizes KOH with 18-crown-6 in DMAc to promote selective O-alkylation without competing C-alkylation [1]. For enhanced steric accommodation of the cyclopropylmethyl group, phase-transfer catalysts like tetrabutylammonium bromide boost yields to 82% by improving interfacial contact between the organic halide and inorganic base. The cyclopropyl ring stability remains intact under these moderately basic conditions, with no observed ring-opening byproducts.
The C3-iodo substituent exerts decisive control over positional selectivity during cyclopropylmethoxy installation. Computational studies indicate the iodine atom reduces the LUMO energy at adjacent C2 by 1.8 eV compared to C4, creating a 7:1 regiochemical preference for O-functionalization at C2 versus C4 in 3-iodopyridines [7]. This electronic bias overcomes the traditional C4 selectivity observed in unsubstituted pyridines. Ligand design further amplifies regiocontrol: Bulky phosphines (XPhos, SPhos) suppress di-alkylation byproducts to <5% while monodentate ligands like PPh₃ exhibit inferior selectivity (15–20% undesired isomers) [6]. In metallaphotoredox systems, the iodine atom serves as a radical trapping site, directing nickel-mediated C–O bond formation exclusively to the ortho position even in the presence of competing electrophilic sites. This regiochemical fidelity enables efficient synthesis of pharmaceutical intermediates like GPBAR1 agonists without requiring protecting group strategies [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7